molecular formula C11H15ClN2 B15168104 (2S)-2-[(2-Chlorophenyl)methyl]piperazine CAS No. 612502-44-0

(2S)-2-[(2-Chlorophenyl)methyl]piperazine

Cat. No.: B15168104
CAS No.: 612502-44-0
M. Wt: 210.70 g/mol
InChI Key: YIDUPSWRBVVZKN-JTQLQIEISA-N
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Description

(2S)-2-[(2-Chlorophenyl)methyl]piperazine is a chiral piperazine derivative of significant interest in pharmaceutical and medicinal chemistry research. Piperazine is a privileged scaffold in drug discovery, forming the core of a wide range of bioactive molecules . The specific stereochemistry (S-configuration) and the 2-chlorobenzyl substitution make this compound a valuable building block for developing novel therapeutic agents and probing biological systems. Its primary research applications include exploration as a key synthetic intermediate for potential receptor ligands, particularly for biogenic amine receptors like dopamine and serotonin, where substituted phenylpiperazines are well-established pharmacophores . This chiral amine is also highly relevant in the rational design of potential topoisomerase II inhibitors and other anticancer agents, where the piperazine ring is a common structural feature used to optimize interactions with molecular targets . Piperazine derivatives are noted for their ability to improve the pharmacokinetic properties of drug candidates, primarily by enhancing water solubility and bioavailability . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

612502-44-0

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

(2S)-2-[(2-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15ClN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1

InChI Key

YIDUPSWRBVVZKN-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2Cl

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 2 Chlorophenyl Methyl Piperazine and Analogous Chiral Piperazines

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing single-enantiomer chiral piperazines. The primary approaches involve either creating the chiral center during the synthesis through asymmetric catalysis or starting with a pre-existing chiral molecule from the chiral pool.

Asymmetric Catalytic Hydrogenation of Pyrazine (B50134) Precursors

Asymmetric catalytic hydrogenation of aromatic pyrazine precursors represents a powerful and atom-economical method for establishing the stereocenter of the piperazine (B1678402) ring. This strategy involves the direct reduction of a prochiral pyrazine derivative using a chiral transition metal catalyst.

A highly effective method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of pyrazine substrates. nih.govacs.org This approach requires the pyrazine ring to be "activated" by conversion into a pyrazinium salt through N-alkylation with an alkyl halide. nih.govacs.orgresearchgate.net This activation enhances the ring's susceptibility to hydrogenation.

The reaction, catalyzed by an iridium complex paired with a chiral ligand, proceeds with high enantioselectivity. For instance, using a JosiPhos-type chiral ligand, a broad range of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted pyrazinium salts can be hydrogenated to their corresponding chiral piperazines in good yields and with excellent enantiomeric excess, reaching up to 96% ee. nih.govresearchgate.net The high enantioselectivity, scalability, and applicability to drug synthesis underscore the practical utility of this methodology. acs.org A key feature of some variations of this method is the addition of additives like cesium carbonate, which can enhance conversion rates and prevent the racemization of the final product. acs.org

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines

Catalyst System Substrate Type Max. Enantiomeric Excess (ee) Reference
Iridium / JosiPhos-type ligand 3-Substituted Pyrazinium Salts Up to 92% researchgate.net

An alternative strategy focuses on the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with their corresponding pyrazinone forms. dicp.ac.cnrsc.org This method provides a facile route to chiral piperazin-2-ones, which are valuable intermediates that can be subsequently reduced to the desired chiral piperazines without loss of optical purity. dicp.ac.cn

The process typically employs a palladium catalyst, such as Palladium(II) trifluoroacetate (B77799) (Pd(OCOCF3)2), in combination with a chiral bisphosphine ligand like (R)-TolBINAP. dicp.ac.cn The reaction is often promoted by an acid co-catalyst, such as p-Toluenesulfonic acid (TsOH·H2O), and requires high hydrogen pressure. Under optimized conditions, a variety of 5,6-disubstituted pyrazin-2-ols can be converted into chiral piperazin-2-ones with high yields and enantioselectivities ranging from 84–90% ee. dicp.ac.cn The practicality of this method has been demonstrated through gram-scale synthesis, which achieved a 93% yield and 90% ee. dicp.ac.cn

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Catalyst / Ligand Additive Substrate Type Product Max. Enantiomeric Excess (ee) Reference

Both iridium and palladium-catalyzed hydrogenation methods demonstrate high levels of stereocontrol. The enantioselectivity is primarily dictated by the chiral ligand, which creates a chiral environment around the metal center, forcing the hydrogenation to occur preferentially on one face of the substrate.

In the palladium-catalyzed hydrogenation of pyrazin-2-ols, excellent diastereoselectivities of over 20:1 dr have been achieved in addition to high enantioselectivities (up to 90% ee). dicp.ac.cn This indicates that the catalyst effectively controls the formation of two new stereocenters during the reduction process. Mechanistic studies suggest the reaction involves a dynamic kinetic resolution, where the asymmetric hydrogenation of two rapidly equilibrating imine tautomers (1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one) leads to the observed high stereoselectivity. dicp.ac.cn

Similarly, the iridium-catalyzed hydrogenation of activated pyrazinium salts provides high enantioselectivity, with reported values reaching up to 96% ee. nih.govresearchgate.net The choice of the appropriate chiral ligand is crucial for achieving high yields and stereoselectivities across a range of substituted pyrazine substrates. researchgate.net The high stability of aromatic compounds and the potential for the nitrogen heteroatoms to poison catalysts present challenges, but these methods have been refined to overcome such obstacles effectively. rsc.org

Chiral Pool Synthesis from α-Amino Acid Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as α-amino acids, to construct more complex chiral molecules. researchgate.net This approach leverages the inherent stereochemistry of the starting material, avoiding the need for an asymmetric catalysis step to set the key stereocenter.

A practical and scalable synthetic route to obtain enantiomerically pure, orthogonally protected 2-substituted piperazines has been developed starting from α-amino acids. rsc.orgresearchgate.net This four-step sequence allows for the construction of chiral piperazines where the two nitrogen atoms have different protecting groups, enabling selective subsequent modifications. rsc.org

The key transformation in this route is an aza-Michael addition. The synthesis begins with a commercially available N-protected amino acid. rsc.org The sequence involves the reaction of an orthogonally bis-protected chiral 1,2-diamine (derived from the amino acid) with an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net This efficient method has been validated for multigram-scale synthesis and has been applied to the construction of related chiral heterocycles like 1,4-diazepanes. rsc.org This pathway is notable for its efficiency and the use of readily available chiral precursors. rsc.org

Table 3: Overview of the Four-Step Chiral Pool Synthesis

Step Description Key Reagents/Conditions Purpose Reference
1 Starting Material α-Amino Acid Provides the chiral backbone rsc.orgresearchgate.net
2 Formation of Diamine (Not specified) Creates the 1,2-diamine intermediate rsc.orgresearchgate.net
3 Aza-Michael Addition Vinyl diphenyl sulfonium salt Key C-N bond formation and cyclization rsc.orgresearchgate.net
Aza-Michael Addition Key Transformation

A pivotal transformation in the synthesis of chiral 2-substituted piperazines is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. In the context of synthesizing compounds like (2S)-2-[(2-Chlorophenyl)methyl]piperazine, this strategy often employs a chiral 1,2-diamine precursor where one of the nitrogen atoms acts as the nucleophile. rsc.org

A notable application of this methodology is the reaction between an orthogonally bis-protected chiral 1,2-diamine and a vinyl sulfonium salt, generated in situ from a precursor like 2-bromoethyl-diphenylsulfonium triflate. rsc.org The use of orthogonally protected diamines is advantageous as it allows for selective deprotection and subsequent functionalization of the piperazine nitrogen atoms. The reaction proceeds via the nucleophilic attack of the less sterically hindered nitrogen of the diamine onto the vinyl sulfonium salt, leading to the formation of a linear adduct which can then undergo cyclization to form the piperazine ring.

The efficiency of the aza-Michael addition can be influenced by several factors, including the choice of base, solvent, and reaction temperature. For instance, in the synthesis of certain fused piperazine systems, the intramolecular aza-Michael cyclization was successfully promoted by using bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.gov The reaction conditions must be carefully optimized to favor the desired 6-exo-trig cyclization for piperazine formation over other potential side reactions. mdpi.com

ReactantsKey TransformationProduct TypeRef.
Orthogonally bis-protected chiral 1,2-diamine and vinyl diphenyl sulfonium saltAza-Michael AdditionOrthogonally protected, enantiomerically pure 2-substituted piperazines rsc.org
Linear precursor with a free amine and an α,β-unsaturated systemIntramolecular Aza-Michael AdditionFused indazolo-piperazine scaffolds nih.gov
Aldehyde, amine, isocyanide, and β-acyl substituted acrylic acidUgi/Aza-Michael ReactionHighly substituted 2,5-diketopiperazines mdpi.com
Preservation of Stereochemical Integrity

A critical aspect in the synthesis of chiral molecules like this compound is the preservation of the stereochemical integrity of the chiral center(s) throughout the synthetic sequence. The starting materials for these syntheses are often derived from the chiral pool, such as α-amino acids, and it is imperative that the stereochemistry is maintained in the final product.

During the aza-Michael addition and subsequent cyclization, the reaction conditions must be carefully controlled to prevent racemization or epimerization. The choice of protecting groups for the nitrogen atoms of the diamine precursor plays a significant role in maintaining stereochemical fidelity. Bulky and electronically suitable protecting groups can help to lock the conformation of the molecule and prevent unwanted side reactions that could compromise the stereocenter.

Furthermore, the stereochemical outcome of the reaction can be influenced by the nature of the reactants and catalysts used. For instance, in the synthesis of certain chiral piperazines, the use of specific chiral auxiliaries or catalysts can direct the reaction to proceed with high diastereoselectivity. It is common practice to verify the enantiomeric purity of the final product using techniques such as chiral High-Performance Liquid Chromatography (HPLC) to ensure that no loss of stereochemical integrity has occurred. nih.gov The development of synthetic methods that proceed with high stereospecificity is a key goal in this area of research.

Cyclization Reactions for Chiral Piperazine Ring Construction

The construction of the chiral piperazine ring is a fundamental step in the synthesis of this compound and its analogs. Various cyclization strategies have been developed to achieve this, starting from appropriately functionalized linear precursors.

A prevalent method for constructing the piperazine ring involves the intramolecular cyclization of a linear chiral diamine precursor. nih.gov This precursor is typically a 1,4-diamine derivative where the two nitrogen atoms are separated by a four-carbon chain, with the desired substituents already in place. The cyclization is often achieved by forming a bond between one of the nitrogen atoms and a carbon atom at the appropriate position to close the six-membered ring.

One common approach involves the use of a precursor with a leaving group at one end of the four-carbon chain and a nucleophilic nitrogen at the other. The intramolecular nucleophilic substitution reaction then leads to the formation of the piperazine ring. For example, a vicinal diamine can be treated with a reagent like bromoacetic acid, leading to acylation of one amine followed by an in situ intramolecular substitution by the other amine to form a monoketo-piperazine. nih.gov

The success of this strategy relies on the efficient synthesis of the chiral linear diamine precursors. These precursors are often prepared from readily available chiral starting materials, such as amino acids, ensuring the transfer of chirality to the final piperazine product. thieme.de

Beyond the cyclization of linear diamines, alternative strategies for constructing the chiral piperazine core have been explored. These methods offer different synthetic disconnections and can provide access to a diverse range of substituted piperazines.

One such strategy is the [3+3]-type dimerization of aziridines . This approach involves the reaction of two three-membered aziridine (B145994) rings to form a six-membered piperazine ring. This method can be particularly useful for the synthesis of symmetrically substituted piperazines. The regioselectivity of the ring-opening of the aziridines is a critical factor in determining the structure of the final product. nih.gov

Another powerful alternative is the ring expansion of aziridines . This strategy involves the transformation of a smaller, pre-existing aziridine ring into a larger piperazine ring. For example, rhodium-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles have been reported to furnish dehydropiperazines with excellent diastereocontrol. nih.govmdpi.com This method allows for the introduction of stereochemical complexity into the piperazine ring. The mechanism of such ring expansions can involve the formation of an aziridinium (B1262131) ylide intermediate followed by a rearrangement to form the six-membered ring. nih.gov These alternative cyclization strategies provide valuable tools for the synthesis of structurally complex and stereochemically rich chiral piperazines.

Cyclization StrategyDescriptionKey FeaturesRef.
Cyclization of Linear Chiral Diamine PrecursorsIntramolecular cyclization of a 1,4-diamine derivative.Utilizes readily available chiral precursors; common and versatile method. nih.govthieme.de
[3+3]-Type Dimerization of AziridinesDimerization of two aziridine rings to form a piperazine.Useful for symmetrical piperazines; regioselectivity is key. nih.gov
Ring Expansion of AziridinesExpansion of an aziridine ring to a piperazine ring.Allows for the introduction of stereochemical complexity; can be catalyzed by transition metals. nih.govmdpi.com

Functionalization and Derivatization Approaches

Once the chiral piperazine core is constructed, further functionalization and derivatization are often necessary to synthesize the final target molecule. For a compound like this compound, which has an unsubstituted nitrogen atom, regioselective functionalization of the two nitrogen atoms is a key challenge.

For unsymmetrically substituted piperazines, such as those with a substituent at the C2 position, the two nitrogen atoms (N1 and N4) are chemically non-equivalent. This difference in their chemical environment can be exploited to achieve regioselective N-alkylation or N-arylation.

The steric hindrance around the N1 nitrogen, being adjacent to the C2 substituent, is generally greater than that around the N4 nitrogen. This steric difference can be used to direct incoming alkyl or aryl groups to the less hindered N4 position. By carefully choosing the reaction conditions, such as the nature of the alkylating or arylating agent, the base, and the solvent, it is possible to achieve high regioselectivity.

For instance, in the N-alkylation of 2-pyridones, which also possess two potential nucleophilic sites, high regioselectivity for N-alkylation over O-alkylation was observed with various alkyl halides. mdpi.com Similar principles of controlling steric and electronic factors can be applied to the regioselective functionalization of chiral piperazines. The use of protecting groups can also be a powerful strategy to control the regioselectivity of N-functionalization. One nitrogen atom can be protected, allowing the other to be selectively alkylated or arylated, followed by deprotection to reveal the free amine for further modification.

Carbon-Carbon Bond Forming Reactions on the Piperazine Ring

While N-functionalization is well-established, introducing substituents directly onto the carbon atoms of the piperazine ring has been a long-standing challenge. researchgate.net Over 80% of piperazine-containing pharmaceuticals feature substitutions only at the nitrogen positions. nih.govmdpi.com The development of methods for C-H functionalization provides new avenues to expand the structural diversity of this important scaffold. mdpi.comencyclopedia.pub

Recent advances have led to several powerful methods for the direct functionalization of C-H bonds on the piperazine ring, particularly at the α-position to a nitrogen atom.

α-Lithiation Trapping: This method involves the deprotonation of an N-Boc protected piperazine using a strong base, such as s-BuLi, often in the presence of a chiral ligand like (-)-sparteine (B7772259) for asymmetric synthesis. mdpi.com The resulting α-lithiated intermediate can then be trapped with various electrophiles to introduce a new substituent. nih.govbeilstein-journals.org This approach allows for the diastereoselective or enantioselective synthesis of α-functionalized piperazines. mdpi.combeilstein-journals.org

Transition-Metal-Catalyzed α-C–H Functionalization: Directing group-assisted, transition-metal-catalyzed C-H activation has become a robust tool in organic synthesis. However, progress in applying this to piperazines has been slower compared to other saturated N-heterocycles. nih.govbeilstein-journals.org The challenges are often attributed to low reactivity and competing reaction pathways. nih.gov

Photoredox Catalysis: This approach uses visible light and a photocatalyst (e.g., iridium or organic dye-based) to generate a reactive α-amino radical from an N-protected piperazine via a single-electron transfer (SET) process. nih.govmdpi.com This radical can then couple with various partners, including electron-deficient arenes or Michael acceptors, to form a new C-C bond at the α-position. mdpi.com Photoredox catalysis offers mild reaction conditions and avoids some of the side reactions associated with other methods. nih.govbeilstein-journals.org

Table 2: Methodologies for Direct C-H Functionalization of Piperazines

Methodology Mechanism Key Features
α-Lithiation Trapping Deprotonation with a strong base to form an organolithium intermediate, followed by reaction with an electrophile. nih.govmdpi.com Allows for asymmetric synthesis using chiral ligands. mdpi.combeilstein-journals.org
Transition-Metal Catalysis Directed C-H activation, often requiring a directing group on the nitrogen. nih.gov Less developed for piperazines compared to other heterocycles. nih.gov

| Photoredox Catalysis | Single-electron transfer (SET) to generate an α-amino radical for coupling reactions. nih.govmdpi.com | Proceeds under mild conditions; avoids harsh bases or metals. nih.govbeilstein-journals.org |

The direct functionalization of the piperazine carbon skeleton is complicated by the presence of the second nitrogen atom. mdpi.comencyclopedia.pub This feature distinguishes piperazines from simpler saturated heterocycles like pyrrolidines and piperidines and is the primary reason why synthetic methods successful for the latter often fail when applied to piperazine substrates. nih.govbeilstein-journals.orgsemanticscholar.org

The key challenges include:

Catalyst Inhibition: The Lewis basic second nitrogen can coordinate to and inhibit the activity of transition-metal catalysts, preventing the desired C-H activation from occurring. mdpi.com

Side Reactions: The presence of a second reactive site can lead to undesired competitive pathways and side reactions, complicating the reaction outcome. nih.govmdpi.com

Low Reactivity: The electron-withdrawing nature of the second nitrogen atom can decrease the reactivity of the piperazine ring toward certain catalytic C-H functionalization reactions. nih.gov

These difficulties underscore the need for the development of new synthetic methods specifically tailored to the unique electronic and structural properties of the piperazine scaffold. mdpi.com

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a one-pot process to form a product that incorporates most of the atoms from the starting materials. nih.gov These reactions are highly convergent and atom-economical, allowing for the rapid construction of complex molecules from simple precursors. nih.gov

MCRs offer an efficient strategy for generating libraries of structurally diverse compounds built around a piperazine core. For instance, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com By incorporating a piperazine-containing starting material as one of the components, complex and diverse structures can be assembled in a single synthetic operation. nih.gov Similarly, the Strecker reaction, which combines an amine, a ketone or aldehyde, and a cyanide source to form α-amino nitriles, can be adapted to create chiral piperazine-containing intermediates for active pharmaceutical ingredients. mdpi.com The use of MCRs represents a highly efficient approach to exploring the chemical space around the piperazine scaffold for drug discovery. nih.gov

Green Chemistry and Sustainable Synthetic Routes for Piperazine Compounds

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of piperazine compounds. mdpi.com This involves the use of milder reaction conditions, avoidance of toxic reagents, and development of catalytic processes. mdpi.comresearchgate.net Photoredox catalysis, in particular, has emerged as a powerful green alternative to classical methods for chemical synthesis. mdpi.com

Transition-metal catalysis offers a versatile and efficient platform for constructing the piperazine ring system, especially for preparing carbon-substituted piperazines. thieme-connect.com Palladium, copper, and gold are among the metals that have been successfully employed to mediate or catalyze piperazine synthesis. thieme-connect.com

A notable palladium-catalyzed method provides a modular synthesis of highly substituted piperazines from readily available starting materials under mild conditions. nih.gov This process involves the cyclization of a propargyl unit with various diamine components, affording products in good to excellent yields with high regio- and stereochemical control. nih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazines, which provides a direct route to chiral piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

Copper-mediated reactions have also been developed, such as the Tin Amine Protocol (SnAP) chemistry, which utilizes the copper-mediated oxidation of a C–Sn bond to form an α-aminyl radical that undergoes cyclization. mdpi.com While effective, this method's stoichiometric use of copper limits its efficiency and potential for large-scale industrial applications. mdpi.com Subsequent research has focused on developing conditions that allow the synthesis to proceed with only catalytic amounts of copper. mdpi.com

The table below summarizes key findings in transition-metal-catalyzed piperazine synthesis.

Catalyst SystemReaction TypeSubstratesKey Advantages
Pd(0) / DPEphosDecarboxylative CyclizationPropargyl carbonates, bis-nitrogen nucleophilesMild conditions, high yields, high stereo- and regiochemical control. nih.gov
Palladium ComplexAsymmetric HydrogenationPyrazin-2-olsAccess to chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn
Copper (Stoichiometric)Radical Cyclization (SnAP)Aldehydes, SnAP reagentHigh functional group tolerance, mild room temperature conditions. mdpi.com
Iridium ComplexAsymmetric HydrogenationPyrazines activated by alkyl halidesWide range of chiral piperazines with high enantioselectivity (up to 96% ee). acs.orgresearchgate.net

Modern energy input methods like microwave irradiation and visible-light photoredox catalysis are at the forefront of sustainable synthetic chemistry, offering significant advantages over conventional heating. mdpi.commdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reactions leading to piperazine derivatives. mdpi.commdpi.com Comparative studies have demonstrated that microwave heating can lead to comparable or even higher yields in significantly shorter reaction times—often reducing hours to minutes. mdpi.comresearchgate.net This efficiency is not only time-saving but also energy-saving, aligning with green chemistry principles. The technique has been successfully applied to a variety of reactions for synthesizing monosubstituted piperazines and more complex derivatives. mdpi.comnih.govresearchgate.net

Photo-Redox Reactions: Visible-light photoredox catalysis has gained significant attention as a mild and green method for piperazine synthesis. mdpi.com This approach uses photocatalysts, such as iridium and ruthenium complexes or purely organic dyes, to convert light energy into chemical energy, generating highly reactive intermediates in a controlled manner. mdpi.com

Several innovative protocols have been developed based on this principle:

CLAP (CarboxyLic Amine Protocol): This method involves a photoredox-catalyzed decarboxylative annulation between a glycine-based diamine and various aldehydes. mdpi.comorganic-chemistry.org It can be performed efficiently in both batch and continuous flow setups, the latter of which facilitates scalability. mdpi.com

SLAP (SiLicon Amine Protocol): This protocol provides a tin-free alternative to SnAP chemistry, using silicon-based reagents for the photocatalytic cross-coupling with aldehydes to form N-unprotected piperazines. researchgate.net It exhibits high functional group tolerance and avoids toxic tin by-products. mdpi.com

Organic Photoredox Catalysis: The use of organic photocatalysts, such as acridinium (B8443388) salts or carbazolyl dicyanobenzene (4CzIPN), represents a greener approach by avoiding heavy metals. mdpi.comresearchgate.netnih.gov These methods can promote the C-H functionalization of carbamate-protected piperazines and allow for the predictable, site-selective alkylation of existing piperazine frameworks. mdpi.comnih.gov

The following table compares different photo-redox protocols for piperazine synthesis.

ProtocolCatalyst TypeKey FeaturesAdvantages
CLAPIridium complex or organic dye (4CzIPN)Decarboxylative cyclization of amino-acid derived diamines with aldehydes. mdpi.comAvoids toxic tin reagents; suitable for batch and continuous flow. mdpi.com
SLAPNot specifiedTin-free alternative to SnAP using silicon-based reagents. researchgate.netHigh functional group tolerance; avoids tin and copper by-products. mdpi.com
Organic PhotoredoxAcridinium salts, 4CzIPNDirect C-H functionalization or alkylation of piperazines. mdpi.comnih.govMetal-free catalysis; site-selective functionalization. mdpi.comnih.gov

Bio-inspired synthesis leverages nature's strategies and building blocks to create complex molecules. In the context of chiral piperazines, a primary bio-inspired approach is the use of the "chiral pool"—readily available, enantiomerically pure natural products like amino acids—as starting materials. rsc.org

This strategy allows for the construction of enantiopure 2-substituted piperazines. rsc.org For instance, a synthetic route starting from α-amino acids can yield chiral 2-substituted piperazines in just four steps. rsc.org Similarly, homochiral cis-2,5-disubstituted piperazines can be synthesized through the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org

Furthermore, chiral piperazines synthesized from amino acids can themselves be used as powerful organocatalysts. unl.pt For example, (2S,5S)-2,5-dibenzylpiperazine, prepared from the corresponding amino acid, has proven to be a highly efficient catalyst for asymmetric Michael addition reactions, demonstrating the transfer of chirality in a bio-inspired catalytic cycle. unl.pt This dual role—as both a synthetic target from and a catalytic tool inspired by natural building blocks—highlights the synergy between biosynthesis and chemical synthesis.

Bio-Inspired ApproachStarting MaterialProductKey Advantage
Chiral Pool Synthesisα-Amino acidsEnantiomerically pure 2-substituted piperazines. rsc.orgDirect access to specific stereoisomers without chiral resolution. scispace.com
Chiral Pool SynthesisL-prolineHomochiral bicyclic piperazines. rsc.orgEfficient reduction of diketopiperazine intermediates. rsc.org
OrganocatalysisChiral piperazines derived from amino acidsAsymmetric Michael addition productsHigh enantiomeric induction using a metal-free catalyst. unl.pt

Scalability and Process Optimization in this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of scalability, cost-effectiveness, and process safety. mdpi.com For a compound like this compound, which may serve as a key pharmaceutical intermediate, developing a practical and scalable synthesis is paramount. rsc.org

Several modern synthetic methods are designed with scalability in mind. For example, a route to orthogonally protected, enantiomerically pure 2-substituted piperazines starting from α-amino acids has been successfully performed on a multigram scale. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation methods for producing chiral piperazines have demonstrated easy scalability, a crucial factor for practical utility. acs.orgresearchgate.net

Visible-light-promoted reactions also offer significant advantages for process optimization. nih.gov The use of continuous flow reactors for photoredox reactions, such as the CLAP protocol, simplifies the scale-up process, improves safety by minimizing contact with hazardous reagents, and allows for more consistent product quality. mdpi.com A stereoselective and scalable synthesis of multifunctional piperazines has been developed through a [3+3] cycloaddition of azomethine ylides, promoted by a combination of visible-light irradiation and aluminum organometallics. nih.gov

Synthetic MethodKey Features for ScalabilityScale
Aza-Michael AdditionRoute from α-amino acids. rsc.orgMultigram scale. rsc.org
Asymmetric HydrogenationIr-catalyzed hydrogenation of activated pyrazines. acs.orgGram scale demonstrated. dicp.ac.cn
Photoredox CycloadditionVisible-light promoted [3+3] coupling of azomethine ylides. nih.govScalable transformation. nih.gov
Photoredox CLAP ProtocolUse of continuous flow reactors. mdpi.comFacilitates reaction scale-up. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies of 2s 2 2 Chlorophenyl Methyl Piperazine Derivatives

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure and stereochemistry of (2S)-2-[(2-Chlorophenyl)methyl]piperazine are fundamental determinants of its biological activity. The chirality at the C2 position and the conformational preferences of the piperazine (B1678402) ring dictate how the molecule presents its pharmacophoric features to a target receptor.

Chirality is a critical factor in drug-receptor interactions, as biological targets such as enzymes and receptors are themselves chiral. The (2S)-configuration of the C2 stereocenter in this compound defines a specific spatial orientation of the (2-chlorophenyl)methyl substituent relative to the piperazine ring. This fixed stereochemistry can lead to significant differences in potency, selectivity, and even the mode of action between enantiomers.

Research on closely related chiral piperazine derivatives demonstrates the profound impact of stereochemistry. For instance, studies on 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives revealed that the S-(+) enantiomers exhibited potent analgesic (agonist) activity, whereas the corresponding R-(-) enantiomers showed narcotic antagonist activity. nih.gov This complete reversal of pharmacological effect underscores that the precise three-dimensional arrangement dictated by the stereocenter is crucial for productive binding to the active site of a receptor. The S-(+) enantiomers in that study possessed the same configuration as the tyrosine residue of Met5-enkephalin, suggesting a specific and stereoselective interaction with opioid receptors. nih.gov

Similarly, investigations into methyl-substituted piperazines targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) found that stereoisomers exhibit distinct selectivity. nih.gov The receptor's binding pocket is composed of chiral amino acids, creating a specific three-dimensional environment that interacts differently with each enantiomer. nih.gov The (2S)-isomer of a compound will orient its substituents in a manner that may favor or hinder key interactions (e.g., hydrogen bonds, hydrophobic interactions, or cation-π interactions) within the binding site, while the (2R)-isomer would present a mirror-image orientation that could lead to steric clashes or a complete lack of complementary binding. Therefore, the (2S)-stereochemistry of the title compound is not merely a structural feature but a critical element that governs its biological profile.

The six-membered piperazine ring typically adopts a low-energy chair conformation to minimize torsional strain. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Conformational studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a consistent preference for the C2-substituent to be in the axial position. nih.gov This preference is significant because it orients the substituent in a specific vector relative to the rest of the molecule. An axial orientation places the substituent in a perpendicular direction to the general plane of the ring, which can be crucial for fitting into a deep and narrow binding pocket of a receptor. nih.gov

The energy barrier for ring inversion in N-substituted piperazines is generally low, allowing for interconversion between chair conformations. However, the presence of bulky substituents can influence this equilibrium. X-ray crystallography studies on 2-methyl substituted piperazines have shown that the piperazine ring can flip its chair conformation to accommodate the substituent. nih.gov For example, a (2S)-methyl group, which might be expected to be axial, can be found in an equatorial position if the ring inverts, thus avoiding steric repulsion while maintaining the absolute (S)-configuration. nih.gov

This conformational flexibility, governed by the interplay between the inherent preference for an axial C2-substituent and the steric demands of both the C2 and N-substituents, is a key aspect of the SAR. The bioactive conformation—the specific shape the molecule adopts when binding to its target—may be one of several low-energy conformations accessible in solution.

Exploration of Substitution Patterns on the Piperazine Core

Modification of the piperazine core, particularly at the nitrogen atoms (N1 and N4), is a primary strategy for modulating the pharmacological properties of piperazine-based ligands. These substitutions can drastically alter a compound's affinity, selectivity, and functional activity at various receptors.

The two nitrogen atoms of the piperazine ring are key sites for modification, serving as handles to introduce a wide variety of substituents that can interact with different regions of a receptor binding pocket. The nature of the substituent—its size, lipophilicity, and hydrogen bonding capacity—can fine-tune the molecule's interaction profile.

Studies on piperazine derivatives targeting histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors illustrate the importance of the piperazine core and its N-substituents. In one study, replacing a piperazine ring with a piperidine (B6355638) moiety in a series of dual H3/σ1 receptor ligands dramatically altered selectivity. The piperazine-containing compound 4 had high affinity for H3R (Ki = 3.17 nM) but very low affinity for σ1R (Ki = 1531 nM). In contrast, the corresponding piperidine analogue 5 retained high H3R affinity (Ki = 7.70 nM) while gaining potent σ1R affinity (Ki = 3.64 nM). nih.gov This highlights that the N4 nitrogen and its surrounding structure are critical for σ1R recognition. nih.gov

Further exploration of N-substituents on the piperazine core can modulate affinity for both receptors. As shown in the table below, varying the length of an alkylic linker attached to a terminal aromatic group can influence binding affinity, although the effect is not always predictable. nih.gov For instance, extending the linker from three carbons (compound 13 ) to five carbons (compound 16 ) resulted in a modest improvement in affinity for both H3R and σ1R.

Table 1: Impact of N-Substitution on Receptor Binding Affinity of Piperazine Derivatives. nih.gov
CompoundCore MoietyhH3R Ki (nM)σ1R Ki (nM)
4Piperazine3.171531
5Piperidine7.703.64
13Piperazine37.851.8
16Piperazine12.737.8

These findings demonstrate that N-substitution is a powerful tool for tuning receptor binding and achieving selectivity. For derivatives of this compound, substitutions at the N4 position would be a primary strategy to optimize interactions with a secondary binding pocket, while substitutions at the N1 position could influence the orientation of the chlorophenylmethyl group.

The aromatic phenyl ring can engage in several types of non-covalent interactions, including:

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can interact favorably with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine) in the receptor pocket.

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: The phenyl ring can interact with cationic residues such as lysine (B10760008) or arginine.

The chlorine atom at the ortho position further refines these interactions. As an electron-withdrawing group, it modifies the electron distribution of the phenyl ring, potentially influencing π-π stacking and cation-π interactions. Additionally, the chlorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the receptor. The ortho position of the chlorine atom also imparts a specific steric footprint, which can be critical for achieving a complementary fit within the binding site.

To further probe the SAR and optimize activity, both the chlorophenyl group and the methylene (B1212753) linker can be systematically modified.

Modifications to the Chlorophenyl Group:

Positional Isomerism: The position of the chlorine atom can be moved from the ortho (2-position) to the meta (3-position) or para (4-position). These isomers (oCPP, mCPP, pCPP) can have different electronic and steric profiles, leading to altered receptor affinity and selectivity. europa.eu

Halogen Substitution: The chlorine atom could be replaced with other halogens (F, Br, I). This would systematically vary the size, electronegativity, and halogen bonding potential of the substituent.

Substitution with Other Groups: Replacing the chlorine with small electron-donating (e.g., methyl) or electron-withdrawing (e.g., trifluoromethyl) groups would further elucidate the electronic requirements for optimal binding.

Modifications to the Linker:

Linker Length: The methylene (-CH2-) linker could be extended to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) group, or shortened by direct attachment of the chlorophenyl ring to the piperazine core. This would alter the distance and relative orientation between the aromatic ring and the piperazine scaffold.

Linker Rigidity: The flexible methylene linker could be incorporated into a more rigid system, such as a cyclopropane (B1198618) ring or a double bond, to lock the chlorophenyl group into a specific conformation. This can reduce the entropic penalty upon binding and potentially increase affinity if the constrained conformation is the bioactive one.

These modifications, guided by computational modeling and iterative synthesis, are essential strategies in medicinal chemistry to map the topology of the receptor binding site and develop derivatives with improved potency and selectivity.

Design of Trisubstituted Piperazine Derivatives

The design of trisubstituted piperazine derivatives is a strategic approach to expand the chemical space and refine the pharmacological profile of bioactive piperazine scaffolds. By introducing a third substituent, medicinal chemists can modulate properties such as potency, selectivity, and pharmacokinetic parameters. Studies on trisubstituted piperazines have demonstrated that the nature and position of these substituents are critical for biological activity. For instance, a library of 1,2,4-trisubstituted chiral piperazines was screened against Mycobacterium tuberculosis, identifying compounds with significant activity. nih.gov

The design process often involves modifying the substituents on the two nitrogen atoms and one of the carbon atoms of the piperazine ring. Research into a series of N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives explored their potential central nervous system activity. nih.gov In this series, substitutions on the phenoxy ring and the piperazine nitrogen led to compounds with varying affinities for serotonin (B10506) (5-HT₁ₐ, 5-HT₇), dopamine (B1211576) (D₂), and α₁-adrenergic receptors. nih.gov One notable compound, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (B599025), emerged as a potent antagonist at 5-HT₁ₐ, 5-HT₇, and D₂ receptors, demonstrating significant anxiolytic and anticonvulsant activity. nih.gov This highlights how strategic trisubstitution can yield compounds with a desired multi-receptor profile.

The following table summarizes the receptor binding profile for a selected trisubstituted piperazine derivative.

Compound Name5-HT₁ₐ Kᵢ (nM)5-HT₇ Kᵢ (nM)α₁ Kᵢ (nM)D₂ Kᵢ (nM)Activity Profile
1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride (Compound 9)5 (antagonist)7015189 (antagonist)Anxiolytic-like, Anticonvulsant

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Rational Drug Design Principles Applied to this compound Analogues

Ligand-Based and Structure-Based Design Approaches

Rational drug design for piperazine analogues extensively uses both ligand-based and structure-based methodologies to identify and optimize new therapeutic agents. nih.gov Ligand-based approaches are employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing the structure-activity relationships (SAR) of a set of known active ligands to build a pharmacophore model, which defines the essential structural features required for bioactivity. nih.gov For piperazine derivatives, this could involve identifying common spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic features that are crucial for receptor binding.

Conversely, structure-based drug design is utilized when the crystal structure of the target protein is available. nih.gov This approach involves using computational tools like molecular docking to predict the binding orientation and affinity of potential ligands within the target's active site. nih.govnih.gov For example, a structure-based virtual screening of over 59,000 piperazine-containing molecules from the ChEMBL database was performed against the cyclooxygenase-2 (COX-2) enzyme. nih.gov This screening identified a benzhydrylpiperazine core as a promising starting point for designing novel dual COX-2/5-LOX inhibitors. nih.gov Subsequent molecular dynamics simulations can further refine these models by assessing the stability of ligand-target complexes over time. nih.gov

Fragment-Based Drug Discovery in Piperazine Systems

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.govtechnologynetworks.com This approach uses small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to the biological target. nih.gov These initial fragment hits are then grown, linked, or merged to generate more potent, drug-like molecules. technologynetworks.comastx.com

The piperazine scaffold is well-suited for FBDD due to its structural simplicity and the synthetic accessibility of its derivatives. Chiral piperazines, derived from amino acids, can serve as valuable fragments or building blocks, introducing stereochemistry early in the design process. astx.com An example of FBDD in practice involved the development of potent inhibitors of apoptosis proteins (IAPs). In this process, a di-substituted piperazine with two chiral centers, synthesized from amino acid starting materials, constituted a key "western half" of the final lead molecule. astx.com This fragment was then coupled with an "eastern half" to produce a potent dual antagonist of cIAP1 and XIAP. astx.com The use of the piperazine fragment provided a robust scaffold that could be readily elaborated to optimize binding interactions within the target protein. astx.com

Multi-Target Ligand Design Utilizing Piperazine Scaffolds

Complex and multifactorial diseases, such as neurodegenerative disorders, often require therapeutic strategies that modulate multiple biological targets simultaneously. nih.govresearchgate.net The design of multi-target-directed ligands (MTDLs) has emerged as a promising approach to address this complexity, and the piperazine scaffold is frequently employed in this context. researchgate.netjneonatalsurg.com Its versatile structure allows it to serve as a linker or core, orienting different pharmacophoric groups to interact with multiple targets. researchgate.net

In the context of Alzheimer's disease (AD), the piperazine moiety has been incorporated into MTDLs designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.com An in silico investigation focused on designing benzyl (B1604629) piperazine derivatives as dual-acting inhibitors, demonstrating their potential for superior binding affinities to both targets compared to standard inhibitors. jneonatalsurg.com Similarly, piperazine-substituted chalcones have been developed as inhibitors of monoamine oxidase B (MAO-B), AChE, and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net The arylpiperazine substructure is particularly valuable for achieving a balance of activity at various receptors, such as dopamine D₂ and serotonin 5-HT₁ₐ receptors, which is a key strategy in developing atypical antipsychotics. nih.gov

The table below provides examples of piperazine-based MTDLs and their intended targets.

Compound ClassIntended TargetsTherapeutic Area
Benzyl Piperazine DerivativesAcetylcholinesterase (AChE), Beta-Amyloid (Aβ)Alzheimer's Disease jneonatalsurg.com
Piperazine-Substituted ChalconesMAO-B, AChE, BACE-1Neurological Disorders researchgate.net
Piperine-Piperazine HybridsCholinesterases (ChEs), BACE1, Aβ AggregationAlzheimer's Disease nih.gov
Arylpiperazine DerivativesDopamine D₂, Serotonin 5-HT₁ₐ ReceptorsSchizophrenia nih.gov

Generation and Evaluation of Chemical Libraries Based on Chiral Piperazines as Building Blocks

Chiral piperazines are valuable building blocks for the construction of diverse chemical libraries for drug discovery. nih.gov Their rigid, C₂-symmetric scaffold allows for the precise spatial presentation of substituents, making them ideal for probing biological targets. The synthesis of enantiomerically pure piperazine derivatives, often starting from readily available chiral amino acids, provides access to a wide range of stereochemically defined cores. figshare.comrsc.org

A significant advancement in this area is the construction of a DNA-Encoded Chemical Library (DECL) utilizing 24 enantiomerically pure, trifunctional 2,6-disubstituted piperazines as central scaffolds. nih.gov This library, containing 77 million unique compounds, was designed to introduce stereochemical and positional diversity. Cheminformatic analysis revealed that the piperazine core confers different shape diversity and occupies a broader chemical space compared to more commonly used planar scaffolds. nih.gov

The generation of these libraries often employs a "libraries from libraries" approach, where an existing library (e.g., peptides) is chemically transformed to create a new library of heterocycles like piperazines. nih.gov This strategy maintains the side-chain diversity of the original amino acids, which is crucial for receptor interaction, while converting the backbone into a more drug-like, metabolically stable scaffold. nih.gov The evaluation of these libraries against various biological targets, such as Mycobacterium tuberculosis or specific enzyme classes, allows for the identification of novel hit compounds for further development. nih.gov

Computational Chemistry and Molecular Modeling of 2s 2 2 Chlorophenyl Methyl Piperazine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to elucidate the intrinsic electronic and structural properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer detailed insights into the molecule's stability, reactivity, and charge distribution.

Table 1: Predicted Geometric Parameters of (2S)-2-[(2-Chlorophenyl)methyl]piperazine from DFT Calculations

This table presents hypothetical optimized bond lengths and angles for the molecule, based on typical values for similar structures calculated using DFT methods like B3LYP/6-31G(d,p). nih.gov

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-N (piperazine ring)~1.46 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-N-C (piperazine ring)~110.5°
Bond AngleCl-C-C (aromatic)~120.1°
Dihedral AngleC-C-N-CDefines ring puckering

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.comrsc.org This analysis helps predict how this compound might interact electronically with other molecules, such as biological receptors.

Table 2: Predicted Frontier Molecular Orbital Properties

This table outlines representative energy values for the HOMO, LUMO, and the resulting energy gap, which are key indicators of molecular reactivity and stability. mdpi.comcolab.ws

ParameterPredicted Energy Value (eV)Implication
EHOMO-6.5 eVElectron-donating capability
ELUMO-0.8 eVElectron-accepting capability
Energy Gap (ΔE)5.7 eVHigh kinetic stability, lower reactivity

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. doi.org It maps the electron density onto the molecule's surface, using a color spectrum to represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, signifying areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like nitrogen or oxygen.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the piperazine (B1678402) ring and the chlorine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. doi.orgresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperazine ring.

In this compound, key interactions would include hyperconjugative effects, such as the delocalization of electron density from the lone pairs of the nitrogen atoms (n) into the anti-bonding orbitals (σ*) of adjacent C-C or C-H bonds. This analysis helps to rationalize the molecule's structural stability and electronic configuration. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions

This table shows plausible stabilizing interactions within the molecule as determined by NBO analysis. The E(2) energy quantifies the strength of electron delocalization. acadpubl.euresearchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N (piperazine)σ(C-C)~3.5Hyperconjugation
LP(1) Clσ(C-C aromatic)~2.8Hyperconjugation
σ(C-H)σ*(C-N)~4.2Hyperconjugation

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor, typically a protein). This technique is essential for understanding the pharmacological potential of a compound by identifying its likely biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

Based on the structural features of this compound, several protein targets are of interest. Piperazine and arylpiperazine moieties are common scaffolds in ligands for various receptors, including sigma (σ) receptors, G-protein-coupled receptors (GPCRs), and monoamine transporters. nih.govnih.govnih.gov For instance, the σ1 receptor, a chaperone protein involved in various neurological processes, is a well-established target for piperazine derivatives. nih.gov

A typical docking study involves placing the optimized 3D structure of the ligand into the defined binding site of a receptor's crystal structure (e.g., σ1 receptor, PDB ID: 5HK1). nih.gov The simulation then explores various poses of the ligand, scoring them based on binding energy. The best-scoring pose reveals the most probable binding mode and the key intermolecular interactions. These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the piperazine N-H) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

π-π Stacking: Occurs between the aromatic ring of the ligand and aromatic amino acid residues such as Tyrosine (Tyr) or Phenylalanine (Phe).

Cation-π Interactions: An electrostatic interaction between the protonated piperazine nitrogen (a cation) and the electron-rich face of an aromatic ring. nih.gov

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and hydrophobic residues in the binding pocket.

Table 4: Predicted Interactions of this compound with σ1 Receptor Binding Site Residues

This table illustrates a hypothetical binding mode profile from a molecular docking simulation with the human σ1 receptor, detailing the types of interactions and the amino acid residues involved. nih.govnih.gov

Amino Acid ResidueInteraction TypeLigand Moiety InvolvedPredicted Distance (Å)
Glu172Hydrogen Bond / Salt BridgeProtonated Piperazine Nitrogen~2.8
Tyr103π-π Stacking2-Chlorophenyl Ring~4.5
Trp164Cation-π InteractionProtonated Piperazine Nitrogen~4.8
Leu105HydrophobicChlorophenyl Ring / Methyl Linker~3.9
Asp126Hydrogen BondPiperazine N-H~3.1

Assessment of Docking Scores and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The docking score is a numerical value that estimates the binding affinity between the ligand and the target protein. For derivatives of piperazine, docking studies have been instrumental in elucidating their interactions with various receptors, such as dopamine (B1211576), serotonin (B10506), and sigma receptors. acs.orgnih.govnih.govrsc.org

In a typical molecular docking workflow for a compound like this compound, the three-dimensional structure of the ligand would be docked into the binding site of a target receptor. The resulting docking scores, often expressed in kcal/mol, would indicate the predicted binding affinity. A more negative score generally suggests a stronger binding affinity.

Table 1: Representative Docking Scores of Arylpiperazine Derivatives at Various Receptors (Hypothetical)

CompoundTarget ReceptorDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Analog ADopamine D2 Receptor-8.550
Analog BSerotonin 5-HT2A Receptor-9.225
Analog CSigma-1 Receptor-7.9150
This compoundDopamine D2 Receptor-8.8 (Estimated)40 (Estimated)
This compoundSerotonin 5-HT2A Receptor-9.5 (Estimated)20 (Estimated)

Note: The data for this compound are hypothetical and extrapolated from findings for similar compounds.

Investigation of Key Amino Acid Interactions and Binding Pockets

Beyond the docking score, the analysis of the docked pose reveals crucial interactions between the ligand and the amino acid residues within the receptor's binding pocket. For arylpiperazine derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring are often involved in hydrogen bonding with polar amino acid residues such as aspartate, serine, and threonine. nih.gov

Hydrophobic Interactions: The aromatic rings, in this case, the 2-chlorophenyl group, typically engage in hydrophobic interactions with nonpolar residues like phenylalanine, tryptophan, and leucine. nih.gov

Pi-Pi Stacking: The aromatic ring of the ligand can interact with the aromatic rings of amino acids like phenylalanine and tyrosine through pi-pi stacking. nih.gov

Halogen Bonds: The chlorine atom on the phenyl ring may form halogen bonds with electron-donating atoms in the protein backbone or side chains.

The specific interactions of this compound would depend on the topology and amino acid composition of the target binding pocket. For instance, in dopamine and serotonin receptors, a conserved aspartate residue in transmembrane helix 3 is a common interaction point for the protonated nitrogen of the piperazine moiety. nih.gov

Table 2: Potential Key Amino Acid Interactions for this compound at a G-Protein Coupled Receptor (GPCR) Binding Site (Hypothetical)

Interaction TypeLigand MoietyReceptor Amino Acid Residue
Hydrogen BondPiperazine NitrogenAspartate (Asp)
Hydrophobic Interaction2-Chlorophenyl RingPhenylalanine (Phe), Leucine (Leu)
Pi-Pi Stacking2-Chlorophenyl RingTyrosine (Tyr)
Halogen BondChlorine AtomCarbonyl oxygen of the protein backbone

Note: This table represents a hypothetical interaction profile based on studies of similar ligands.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov An MD simulation of the this compound-receptor complex would involve placing the docked structure in a simulated physiological environment and observing its behavior over nanoseconds. nih.gov

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations can confirm the stability of the interactions observed in docking studies and reveal the dynamic nature of the binding. nih.govmdpi.com

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful tools for discovering new ligands based on a known active compound.

Pharmacophore Model Generation for Novel Ligand Identification

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific receptor. For a compound like this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic group, and a positive ionizable feature corresponding to the protonated piperazine nitrogen. nih.gov This model can then be used to screen large virtual databases for new compounds with similar features, potentially leading to the identification of novel active molecules.

Predictive Modeling of Pharmacological Activity

Predictive models, often based on machine learning algorithms, can be developed to forecast the pharmacological activity of new compounds. These models are trained on a dataset of known active and inactive molecules and learn the relationship between chemical structure and biological activity. For a virtual library designed around the this compound scaffold, such a model could predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) and Statistical Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities using statistical methods like multiple linear regression or partial least squares. nih.gov

A statistically significant QSAR model can provide valuable insights into the structural requirements for activity and can be used to predict the activity of unsynthesized compounds. For instance, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the aromatic ring leads to an increase in activity. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor TypeExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies
StericMolecular weight, Molar refractivity
HydrophobicLogP, Polar surface area (PSA)
TopologicalWiener index, Balaban index

Preclinical Pharmacological Target Identification and Mechanistic Studies of 2s 2 2 Chlorophenyl Methyl Piperazine and Its Analogues

In Vitro Receptor Binding and Affinity Profiling

The initial step in characterizing a novel compound like (2S)-2-[(2-Chlorophenyl)methyl]piperazine involves determining its binding affinity for a range of receptors implicated in neuropsychiatric disorders. This is achieved through various binding and screening assays.

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for specific receptor subtypes. These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

While specific data for this compound is not extensively available in the public domain, the broader class of piperazine (B1678402) derivatives has been widely studied for its interaction with various receptors. For instance, derivatives of piperazine are known to exhibit affinity for dopamine (B1211576) D2 and D3 receptors, serotonin (B10506) 5-HT1A and 5-HT2A receptors, and sigma receptors. nih.govacs.orgnih.govnih.gov The affinity for these receptors is a key characteristic of many centrally acting drugs. ijrrjournal.com The substitution pattern on the piperazine ring plays a crucial role in determining the binding profile and selectivity for different receptor subtypes. nih.gov

Studies on related chiral, nonracemic (piperazin-2-yl)methanol derivatives have shown significant affinity for sigma receptors, with some analogues demonstrating high selectivity for the σ1 subtype over the σ2 subtype. nih.gov

Competitive binding experiments are conducted to determine the inhibition constant (Ki) of a compound. The Ki value is a measure of the compound's binding affinity for a receptor and is inversely proportional to the affinity. A lower Ki value indicates a higher binding affinity. These experiments involve incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Although specific Ki values for this compound across the requested panel of receptors are not readily found in published literature, studies on analogous piperazine structures provide insights into the potential affinity range. For example, certain piperazine derivatives have demonstrated nanomolar to subnanomolar affinities for dopamine and serotonin receptor subtypes. nih.gov

Table 1: Illustrative Receptor Binding Affinity (Ki) of Representative Piperazine Analogues (Note: This table is illustrative and based on data for related piperazine compounds, not specifically this compound, for which specific data is not available.)

Compound ClassDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)Sigma-1 (Ki, nM)
Phenylpiperazines10 - 1001 - 505 - 5020 - 2005 - 100
Benzylpiperazines50 - 50020 - 20010 - 100100 - 100010 - 200

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological activity at a wide array of molecular targets. HTS assays are often used in the early stages of drug development to identify "hit" compounds that exhibit a desired biological effect. These hits are then subjected to further optimization to improve their potency, selectivity, and pharmacokinetic properties. The application of HTS for identifying the targets of novel piperazine derivatives is a common strategy in modern drug discovery.

In Vitro Functional Assays for Receptor Efficacy

Following the determination of binding affinity, it is essential to characterize the functional activity of the compound at its target receptors. Functional assays determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to that of an agonist), or a partial agonist/antagonist.

Functional assays are employed to determine the efficacy of a compound at a given receptor. For G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, these assays often measure the downstream signaling events that are triggered upon receptor activation, such as changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

For instance, in a study of histamine (B1213489) H3 and sigma-1 receptor ligands, the intrinsic activity of piperazine and piperidine (B6355638) derivatives was assessed using a mini-G protein recruitment assay, which relies on a split-luciferase complementation technique. nih.gov In other studies, the functional activity of compounds at sigma receptors has been evaluated using calcium flux functional assays. nih.govacs.org

Reporter gene assays are another common method for assessing the functional activity of a compound at a GPCR. In these assays, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) whose expression is controlled by a promoter that is responsive to the receptor's signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the test compound indicates its agonist or antagonist activity.

Calcium mobilization studies are particularly useful for studying GPCRs that couple to the Gq signaling pathway, which leads to an increase in intracellular calcium levels upon activation. These assays use fluorescent dyes that are sensitive to calcium concentrations, allowing for the real-time measurement of receptor activation. For example, a σ2 receptor-mediated calcium flux functional assay was used to characterize the antagonist properties of pitolisant, a piperidine derivative. nih.govacs.org

While specific data from reporter gene assays or calcium mobilization studies for this compound are not currently available, these are standard methodologies that would be employed in its comprehensive preclinical evaluation.

Enzyme Inhibition Studies

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth. The piperazine scaffold is a key feature in several known VEGFR-2 inhibitors. Although no specific VEGFR-2 inhibition data for this compound has been reported, studies on analogous structures are informative.

A series of novel piperazinylquinoxaline-based derivatives have been shown to inhibit VEGFR-2 kinase at sub-micromolar concentrations. The most potent of these compounds displayed an IC50 value of 0.19 µM. nih.govnih.gov Similarly, certain phthalazine (B143731) derivatives incorporating a piperazine moiety have demonstrated significant VEGFR-2 inhibitory activity, with IC50 values ranging from 0.148 to 0.892 µM. nih.gov These findings suggest that the piperazine core, in conjunction with appropriate aromatic substitutions, can effectively target the ATP-binding site of VEGFR-2. The 2-chlorophenylmethyl group of the title compound could potentially play a role in binding to the kinase domain, but this remains to be experimentally verified.

Compound ClassRepresentative IC50 (µM) against VEGFR-2
Piperazinylquinoxaline derivatives0.19 - 0.60
Phthalazine-piperazine derivatives0.148 - 0.892

This table presents data for analogues, as no direct data for this compound is available.

Investigation of Neurotransmitter Reuptake Inhibition Mechanisms (e.g., Dopamine, Noradrenaline, Serotonin Transporters)

The piperazine ring is a common structural motif in many centrally acting drugs that modulate neurotransmitter systems. Analogues of this compound, such as benzylpiperazine (BZP) and various chlorophenylpiperazines, have been shown to interact with the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).

BZP is known to be a central nervous system stimulant that increases extracellular levels of dopamine, norepinephrine, and serotonin by inhibiting their reuptake and promoting their release. nih.goveuropa.euwikipedia.org Furthermore, studies on chlorophenylpiperazine (B10847632) analogues have identified compounds with high affinity for the dopamine transporter. nih.govnih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated potent DAT binding. nih.govnih.gov The substitution pattern on both the phenyl ring and the piperazine nitrogen atoms is a key determinant of the affinity and selectivity towards these monoamine transporters. It is therefore plausible that this compound also exhibits activity at these transporters, but its specific inhibitory profile has not been reported.

Analogue ClassTransporter Interaction Profile
Benzylpiperazine (BZP)Dopamine, Norepinephrine, and Serotonin releaser and reuptake inhibitor
Chlorophenylpiperazine analoguesHigh affinity for the Dopamine Transporter (DAT)

This table presents data for analogues, as no direct data for this compound is available.

Selectivity Profiling Against Off-Targets and Related Receptor Families

A comprehensive understanding of a compound's selectivity is essential to predict its therapeutic potential and possible side effects. Piperazine derivatives are known for their ability to interact with a wide array of biological targets, including various G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. sci-hub.ru For example, structure-activity relationship studies of pyridyl-piperazinyl-piperidine derivatives have revealed potent antagonists of the CXCR3 chemokine receptor, with affinity being highly dependent on the substitution on the piperazine ring. nih.gov This highlights the potential for the piperazine scaffold to engage with diverse receptor families. A thorough in vitro selectivity screen of this compound against a broad panel of receptors, ion channels, and enzymes would be required to determine its off-target profile. In the absence of such data, its selectivity remains uncharacterized.

Future Directions and Emerging Research Areas

Development of Next-Generation Chiral Piperazine (B1678402) Scaffolds

The versatile structure of the piperazine ring allows for extensive modification to develop novel bioactive compounds. researchgate.net While historically, many piperazine-containing drugs feature substitutions primarily at the nitrogen atoms, a significant frontier in medicinal chemistry is the exploration of carbon-substituted piperazine rings to access novel chemical space. rsc.orgnih.govmdpi.comresearchgate.net Analysis of approved drugs reveals a lack of structural diversity at the carbon positions (C2, C3, C5, C6), indicating that a vast area of potentially biologically relevant structures remains unexplored. rsc.org

Future research is focused on designing and synthesizing next-generation chiral piperazine scaffolds that move beyond simple N-functionalization. The goal is to create more complex, three-dimensional structures by introducing substituents at the carbon atoms of the piperazine core. mdpi.com This approach aims to enhance the specificity and affinity of these compounds for their biological targets, potentially leading to improved efficacy and reduced off-target effects. researchgate.net The development of these novel scaffolds is crucial for expanding the therapeutic applications of chiral piperazines. benthamdirect.com

Table 1: Comparison of Traditional vs. Next-Generation Piperazine Scaffolds

Feature Traditional Scaffolds Next-Generation Scaffolds
Primary Substitution N1 and N4 atoms C2, C3, C5, C6 atoms
Structural Complexity Generally lower, 2D diversity Higher, 3D diversity
Explored Chemical Space Well-explored Largely unexplored rsc.org

| Goal of Modification | Modulate physicochemical properties (e.g., solubility) nih.gov | Enhance target specificity and explore novel bioactivity researchgate.netmdpi.com |

Integration of Artificial Intelligence and Machine Learning in (2S)-2-[(2-Chlorophenyl)methyl]piperazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. nih.govaccscience.comnih.gov These technologies are being applied across the entire pipeline, from identifying new drug targets to predicting the properties of novel compounds. nih.govbpasjournals.com

In the context of this compound research, AI and ML can be leveraged in several key ways:

Generative AI for Novel Compound Design: AI-powered tools can design new molecules from the ground up, creating novel derivatives of the this compound scaffold with optimized properties for specific biological targets. accscience.com

Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new piperazine derivatives. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of the most promising candidates.

Accelerating Discovery: By analyzing vast datasets, AI can help identify new biological mechanisms and druggable proteins or genes, suggesting new therapeutic areas where chiral piperazine derivatives could be effective. accscience.com The integration of AI is expected to significantly shorten the timeline for developing new medicines. nih.gov

Novel Synthetic Methodologies for Enhanced Stereocontrol and Efficiency

The synthesis of complex, carbon-substituted chiral piperazines requires advanced chemical methods that provide precise control over the molecule's three-dimensional structure (stereochemistry). rsc.orgbenthamdirect.com While traditional methods often require multiple steps, recent advancements are focused on developing more efficient and highly selective reactions. nih.gov

Emerging synthetic strategies include:

Asymmetric C-H Functionalization: This cutting-edge approach involves directly modifying the carbon-hydrogen bonds on the piperazine ring. mdpi.com Techniques like photoredox catalysis and the use of transition-metal catalysts are enabling the site-selective addition of new functional groups to the carbon backbone. mdpi.combenthamdirect.com

Novel Catalytic Systems: Researchers are developing new catalysts, including those based on iridium and copper, to facilitate the stereospecific synthesis of C-substituted piperazines under mild conditions. thieme-connect.comnih.gov These methods are often highly atom-economical, meaning they are more efficient and generate less waste. nih.gov

Enantioselective Synthesis: A critical requirement for chiral drugs is the ability to produce a single enantiomer, as different enantiomers can have different biological effects. rsc.org New synthetic routes starting from readily available chiral materials, such as amino acids, are being developed to produce enantiomerically pure piperazine derivatives. researchgate.netnih.govrsc.org

Table 2: Emerging Synthetic Techniques for Chiral Piperazines

Methodology Description Key Advantages
Photoredox Catalysis Uses light-absorbing catalysts to initiate chemical reactions for C-H functionalization. mdpi.com Mild reaction conditions, high selectivity. mdpi.com
Transition-Metal Catalysis Employs metals like iridium or palladium to create complex C-substituted piperazines. nih.govresearchgate.net High efficiency, stereospecificity, atom economy. nih.gov
Asymmetric Lithiation A method for the direct, stereocontrolled functionalization of the carbon atom adjacent to a nitrogen. mdpi.com Provides access to α-functionalized piperazines with good diastereocontrol. mdpi.com

| Aziridine (B145994) Ring-Opening | Utilizes chiral aziridines as starting materials to construct highly functionalized piperazine rings. thieme-connect.comrsc.org | Efficient access to complex, enantiomerically pure structures. thieme-connect.com |

Advanced Computational Approaches for Precise Prediction of Biological Activity and ADME Profiles

Alongside AI, specialized computational tools are becoming indispensable for modern drug design. researchgate.net These in silico methods allow scientists to model and predict how a molecule will behave in the body before it is ever synthesized, saving significant time and resources. nih.govclinmedkaz.org

For research on this compound derivatives, these approaches are critical:

Molecular Docking and Dynamics: These techniques simulate the interaction between a potential drug molecule and its protein target. nih.govrsc.org This provides detailed insights into the binding mode and helps rationalize the compound's biological activity, guiding further optimization. nih.govrsc.org

Prediction of Biological Activity Spectra: Online platforms like PASS (Prediction of Activity Spectra for Substances) and MolPredictX can analyze a molecule's structure and predict a wide range of potential pharmacological effects and biological targets. nih.govclinmedkaz.org

ADME Profile Prediction: Computational models can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govresearchgate.net Predicting factors like solubility and bioavailability early in the design process helps to avoid costly failures in later stages of drug development. nih.gov

Exploration of New Pharmacological Targets for Chiral Piperazine Derivatives

The piperazine scaffold is known to interact with a wide variety of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antidepressant, antibacterial, antifungal, and antiviral effects. mdpi.comnih.govresearchgate.net A key area of future research is the systematic exploration of new pharmacological targets for chiral piperazine derivatives.

Computational prediction tools are instrumental in identifying potential new applications for these compounds. clinmedkaz.org By screening derivatives of this compound against databases of known biological targets, researchers can generate hypotheses about new therapeutic uses. For example, studies have identified novel piperazine derivatives as promising agents against radiation damage and as modulators of sigma receptors, which are involved in various central nervous system disorders. nih.govnih.gov The ongoing development of diverse piperazine libraries, combined with advanced screening and computational methods, will continue to uncover new and unexpected pharmacological activities, expanding the therapeutic potential of this important class of molecules. benthamdirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.